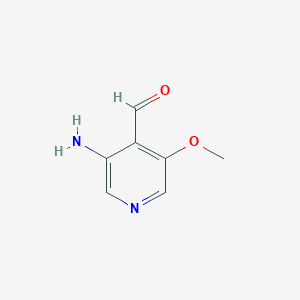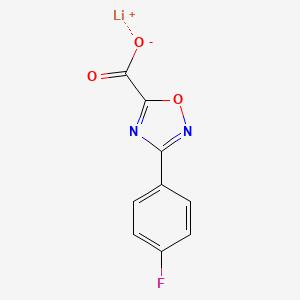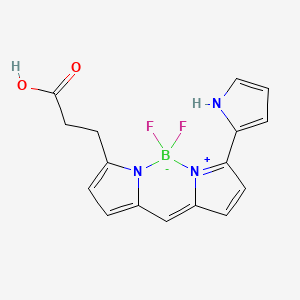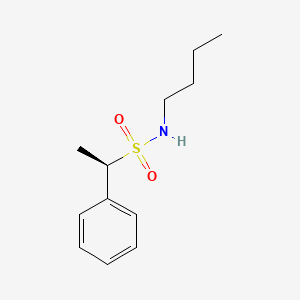
(1R)-N-butyl-1-phenylethane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-N-butyl-1-phenylethane-1-sulfonamide is an organic compound characterized by its unique structural configuration This compound features a butyl group attached to a phenylethane backbone, with a sulfonamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-N-butyl-1-phenylethane-1-sulfonamide typically involves the reaction of 1-phenylethane-1-sulfonyl chloride with butylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Reactants: 1-phenylethane-1-sulfonyl chloride and butylamine.
Solvent: Anhydrous dichloromethane or another suitable non-polar solvent.
Catalyst: Triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is typically conducted at room temperature.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-N-butyl-1-phenylethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Nucleophiles: Halides, alkoxides, or thiolates.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
(1R)-N-butyl-1-phenylethane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R)-N-butyl-1-phenylethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-butyl-1-phenylethane-1-sulfonamide: Lacks the (1R) configuration, which may affect its biological activity.
N-methyl-1-phenylethane-1-sulfonamide: Contains a methyl group instead of a butyl group, leading to different chemical properties.
N-ethyl-1-phenylethane-1-sulfonamide: Contains an ethyl group, which may influence its reactivity and applications.
Uniqueness
(1R)-N-butyl-1-phenylethane-1-sulfonamide is unique due to its specific (1R) configuration, which can significantly impact its interaction with biological targets and its overall chemical behavior. This stereochemistry can lead to distinct properties and applications compared to its analogs.
Eigenschaften
Molekularformel |
C12H19NO2S |
|---|---|
Molekulargewicht |
241.35 g/mol |
IUPAC-Name |
(1R)-N-butyl-1-phenylethanesulfonamide |
InChI |
InChI=1S/C12H19NO2S/c1-3-4-10-13-16(14,15)11(2)12-8-6-5-7-9-12/h5-9,11,13H,3-4,10H2,1-2H3/t11-/m1/s1 |
InChI-Schlüssel |
MGMVSRRPRMTHKQ-LLVKDONJSA-N |
Isomerische SMILES |
CCCCNS(=O)(=O)[C@H](C)C1=CC=CC=C1 |
Kanonische SMILES |
CCCCNS(=O)(=O)C(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


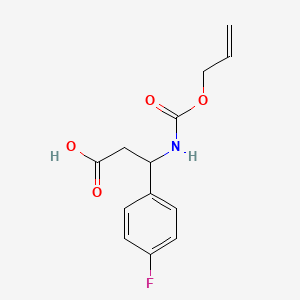

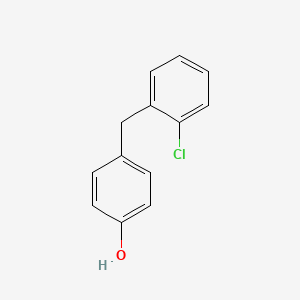
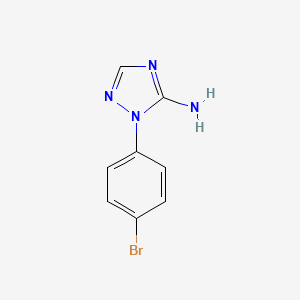


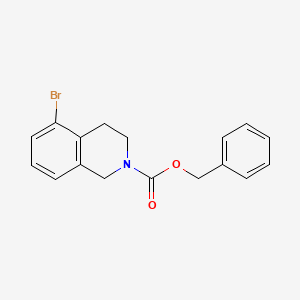
![rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, trans](/img/structure/B13491920.png)
